

Environmental fate and degradation of 4-Amino-2-nitrophenol

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Compound of Interest

Compound Name: 4-Amino-2-nitrophenol

Cat. No.: B085986

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An In-Depth Technical Guide to the Environmental Fate and Degradation of **4-Amino-2-nitrophenol**

Introduction

4-Amino-2-nitrophenol (4A2NP), with the CAS registry number 119-34-6, is an aromatic organic compound utilized primarily as an intermediate in the synthesis of dyes and pigments. [1][2] It is notably used in semi-permanent and permanent hair dye formulations, typically at concentrations of 0.1–1.0%. [3] Its release into the environment can occur through various waste streams associated with its manufacturing and use. [4] Understanding the environmental fate and degradation of 4A2NP is crucial for assessing its potential environmental impact and risks. This guide provides a comprehensive overview of its physicochemical properties, degradation pathways, and the experimental methodologies used for its study.

Physicochemical Properties

The environmental transport and fate of a chemical are largely governed by its physical and chemical properties. Key properties of **4-Amino-2-nitrophenol** are summarized in the table below. The compound is a dark red or brown crystalline powder and is characterized by its amino, nitro, and hydroxyl functional groups attached to a phenol ring. [1][2][3] It is slightly soluble in water and may react with strong oxidizing agents and bases. [2][3]

Property	Value	Source
CAS Number	119-34-6	[1]
Molecular Formula	C6H6N2O3	[1]
Molecular Weight	154.12 g/mol	[1]
Appearance	Dark brown to red crystalline powder	[1][5]
Melting Point	125-127 °C	[1][3][5]
Water Solubility	Insoluble / Slightly soluble	[2][3]
log Kow (Octanol-Water Partition Coefficient)	0.96	[4]
Vapor Pressure	3.5×10^{-5} mm Hg (estimated)	[4]
Henry's Law Constant	2.2×10^{-12} atm-cu m/mole (estimated)	[4]
pKa (phenol)	7.81 at 25 °C	[4]

Environmental Fate and Degradation

The environmental persistence of **4-Amino-2-nitrophenol** is determined by its susceptibility to various abiotic and biotic degradation processes.

Abiotic Degradation

Hydrolysis: **4-Amino-2-nitrophenol** is not expected to undergo hydrolysis in the environment because it lacks functional groups that hydrolyze under typical environmental conditions.[3][4]

Atmospheric Fate & Photolysis: In the atmosphere, 4A2NP is expected to exist in both vapor and particulate phases.[4] The vapor phase of the compound is degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of about 2.3 days.[3][4] Direct photolysis by sunlight is not expected to be a significant degradation pathway as the compound does not absorb light at wavelengths greater than 290 nm.[4] However, studies on related aminophenols have shown that photocatalytic degradation can be

an effective removal process. For instance, the complete degradation of 2-aminophenol and 4-aminophenol was achieved in 2.0 and 2.5 hours, respectively, using Cu₂O as a photocatalyst under visible light.[6]

Biotic Degradation

Information specifically on the biodegradation of **4-Amino-2-nitrophenol** is limited.[3][4]

However, data from related nitrophenol compounds can provide insights into potential metabolic pathways. Biodegradation is considered a major fate process for nitrophenols in soil and water.[7]

Aerobic Biodegradation: Under aerobic conditions, the bacterium *Nocardia v.* has been shown to utilize **4-Amino-2-nitrophenol** as a carbon source, indicating its potential for aerobic biodegradation, albeit for limited growth.[3][4] For the related compound 4-nitrophenol, aerobic degradation pathways often involve the initial oxidation of the aromatic ring, leading to intermediates like 4-nitrocatechol or hydroquinone, followed by ring cleavage.[8]

Anaerobic Biodegradation: Under anaerobic conditions, the primary transformation for nitrophenols is the reduction of the nitro group to an amino group.[7] For example, 2-nitrophenol and 4-nitrophenol are anaerobically biodegraded to 2-aminophenol and 4-aminophenol, respectively.[7] This suggests a similar reductive pathway may be possible for **4-Amino-2-nitrophenol**.

Environmental Transport

Soil Mobility: Based on an estimated Soil Organic Carbon-Water Partitioning Coefficient (K_{oc}) of 79, **4-Amino-2-nitrophenol** is expected to have high mobility in soil and is not likely to adsorb significantly to suspended solids and sediment in water.[3][4]

Volatilization: Volatilization from water or moist soil surfaces is not considered an important fate process due to its low estimated Henry's Law constant.[3][4] Similarly, volatilization from dry soil is unlikely given its low vapor pressure.[4]

Bioconcentration: With an estimated Bioconcentration Factor (BCF) of 3, the potential for **4-Amino-2-nitrophenol** to bioconcentrate in aquatic organisms is low.[3][4]

Quantitative Degradation Data

Quantitative data on the degradation of **4-Amino-2-nitrophenol** is scarce. The table below presents available data, primarily estimated values for its atmospheric fate. For comparison, data on the related compound 4-nitrophenol are included.

Compound	Process	Medium	Half-life / Rate	Source
4-Amino-2-nitrophenol	Atmospheric degradation (reaction with OH radicals)	Air	~2.3 days (estimated)	[3][4]
4-Nitrophenol	Photochemical decomposition	Water	2.8 - 13.7 days	[9]
4-Nitrophenol	Biodegradation (aerobic)	Top-soil	1 - 3 days	[7]
4-Nitrophenol	Biodegradation (anaerobic)	Top-soil	~14 days	[7]

Experimental Protocols

Detailed experimental protocols for **4-Amino-2-nitrophenol** are not widely published. However, methodologies from studies on closely related nitrophenols can be adapted.

Protocol 1: Catalytic Reduction of 4-Nitrophenol

This protocol describes a common method to study the reduction of a nitroaromatic compound to its corresponding amine, a key step in both chemical synthesis and potential anaerobic degradation.

Objective: To monitor the catalytic reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using a catalyst and a reducing agent.

Materials:

- 4-Nitrophenol (e.g., 0.1 mM aqueous solution)
- Sodium borohydride (NaBH_4) (e.g., 60 mM aqueous solution, freshly prepared)

- Catalyst (e.g., Copper(II) complexes, CuFe_5O_8 nanoparticles)[10][11]
- UV-Vis Spectrophotometer
- Quartz cuvettes
- Magnetic stirrer

Methodology:

- **Reaction Setup:** In a quartz cuvette, mix a specific volume of the 4-nitrophenol solution (e.g., 3 mL) with a small volume of the catalyst suspension.[11]
- **Initiation of Reaction:** Add a freshly prepared NaBH_4 solution (e.g., 0.5 mL) to the cuvette to initiate the reduction.[11] The addition of NaBH_4 typically causes a color change from light yellow to a more intense yellow-green due to the formation of the 4-nitrophenolate ion under alkaline conditions.[10][12]
- **Monitoring:** Immediately place the cuvette in the UV-Vis spectrophotometer and begin recording spectra at regular time intervals (e.g., every minute).[11]
- **Data Analysis:** Monitor the decrease in the absorbance peak of the 4-nitrophenolate ion (around 400 nm) and the corresponding increase in the absorbance peak for 4-aminophenol (around 300 nm).[11][13]
- **Quantification:** The rate of reaction and percentage conversion can be calculated from the change in absorbance over time. The reaction is considered complete when the peak at 400 nm disappears.[10][11]

Protocol 2: Photocatalytic Degradation of Aminophenols

This protocol outlines a general procedure for evaluating the photocatalytic degradation of a compound like **4-Amino-2-nitrophenol** in an aqueous solution.

Objective: To assess the efficiency of a photocatalyst (e.g., Cu_2O , TiO_2) in degrading an aminophenol under light irradiation.

Materials:

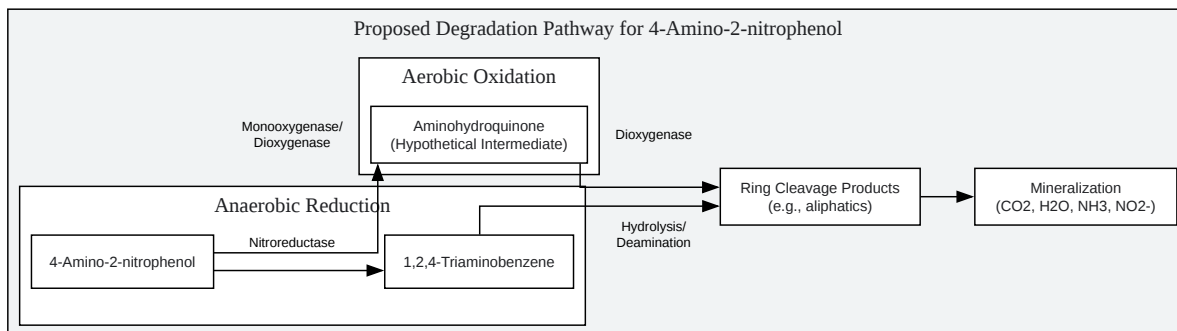
- Target compound (e.g., 2-aminophenol, 4-aminophenol) solution of known concentration
- Photocatalyst powder (e.g., Cu_2O)[6]
- Photoreactor equipped with a light source (e.g., visible light lamp)
- Magnetic stirrer
- Syringes and filters for sample collection
- Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis Spectrophotometer)

Methodology:

- Catalyst Suspension: Prepare a suspension of the photocatalyst in the aminophenol solution within the photoreactor.
- Adsorption Equilibrium: Stir the suspension in the dark for a period (e.g., 30-60 minutes) to allow for adsorption/desorption equilibrium to be reached between the catalyst surface and the target compound.
- Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.
- Sampling: At regular time intervals, withdraw aliquots of the suspension. Immediately filter the samples to remove catalyst particles before analysis.
- Analysis: Analyze the concentration of the parent compound in the filtered samples using a suitable analytical technique. For example, UV-Vis spectroscopy can be used to monitor the decrease in the characteristic absorption peak of the compound.[6]
- Data Evaluation: Plot the concentration of the compound (or its normalized concentration C/C_0) versus irradiation time to determine the degradation kinetics and efficiency.

Visualizations

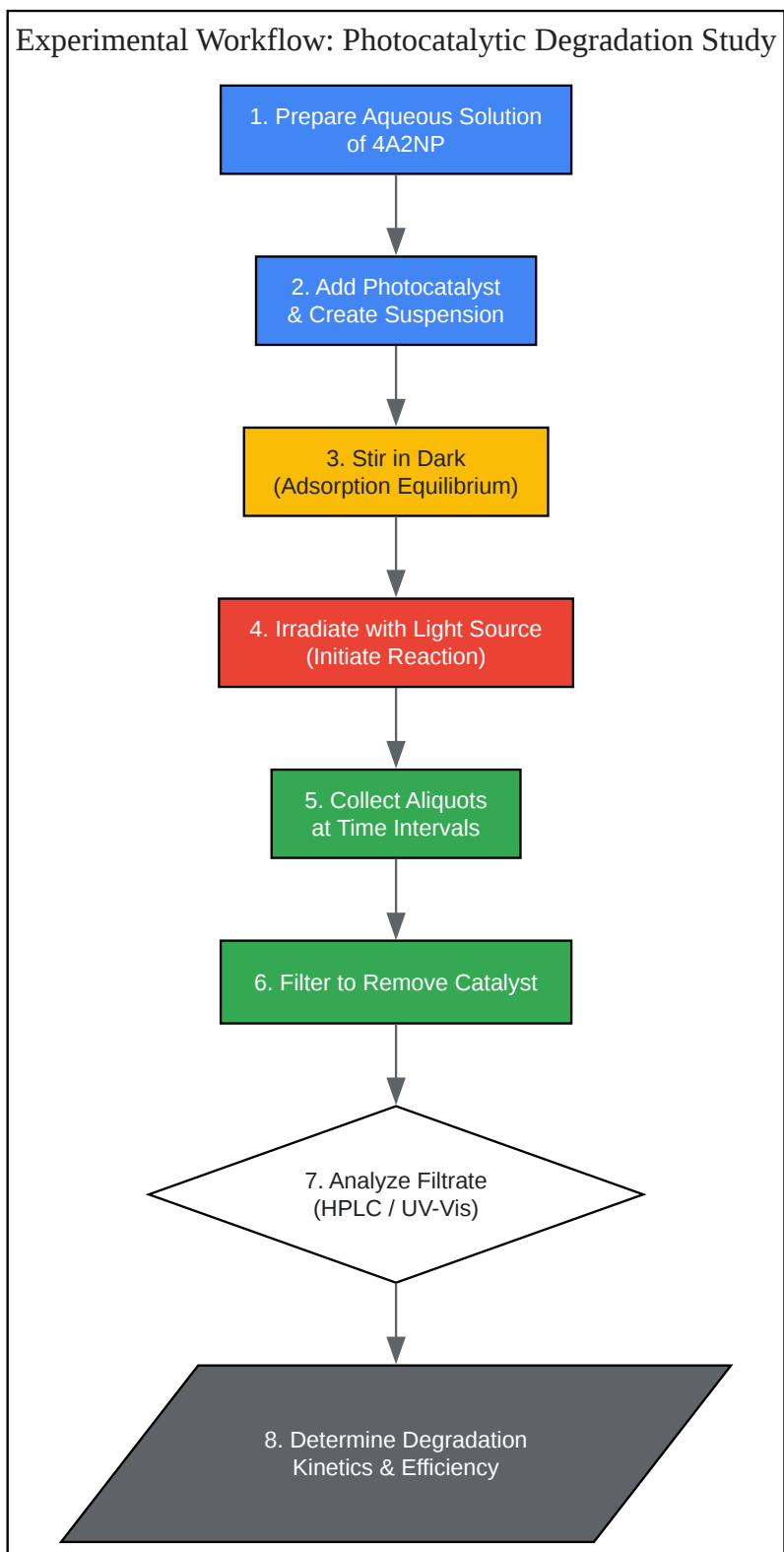
Proposed Biodegradation Pathway



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Caption: Proposed biodegradation pathways for **4-Amino-2-nitrophenol**.

Experimental Workflow for Photocatalysis



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Caption: General experimental workflow for a photocatalysis study.

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